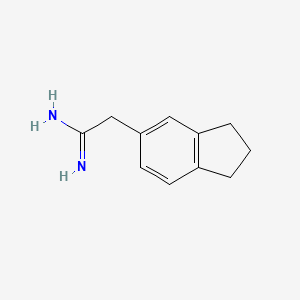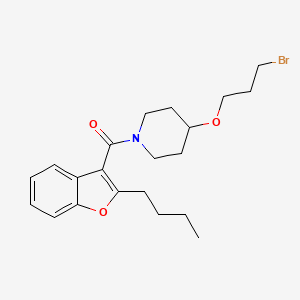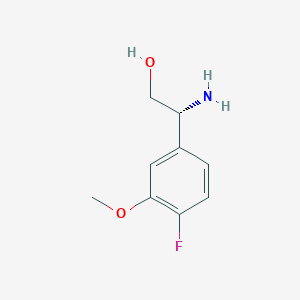
2-(1-Isopropyl-1H-pyrazol-4-yl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine: is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound features an isopropyl group attached to the nitrogen atom at position 1 and an ethylamine group at position 4 of the pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation of the pyrazole ring using isopropyl halides in the presence of a base like potassium carbonate.
Attachment of the Ethylamine Group: The final step involves the nucleophilic substitution of the halogenated pyrazole intermediate with ethylamine under reflux conditions.
Industrial Production Methods: Industrial production of 2-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can facilitate large-scale production.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can convert the pyrazole ring into a pyrazoline ring, altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of imines or oxides.
Reduction: Formation of pyrazoline derivatives.
Substitution: Formation of various substituted pyrazoles.
Aplicaciones Científicas De Investigación
Chemistry: 2-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as a ligand in enzyme inhibition assays. It can interact with specific enzymes, providing insights into enzyme function and inhibition mechanisms.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its pyrazole core is a common motif in many bioactive molecules, making it a valuable scaffold for drug design.
Industry: In the industrial sector, 2-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine is used in the synthesis of specialty chemicals and materials. Its unique structure allows for the creation of compounds with specific properties, such as improved stability or reactivity.
Mecanismo De Acción
The mechanism of action of 2-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the specific enzyme and the nature of the interaction.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit enzymes involved in metabolic pathways, affecting cellular processes.
Receptors: It may also interact with receptors on cell surfaces, modulating signal transduction pathways.
Comparación Con Compuestos Similares
1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-amine: This compound differs in the position of the ethylamine group on the pyrazole ring.
2-(1H-pyrazol-4-yl)ethan-1-amine: Lacks the isopropyl group, affecting its chemical properties and reactivity.
1-(propan-2-yl)-1H-pyrazol-4-amine:
Uniqueness: 2-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine is unique due to the presence of both the isopropyl and ethylamine groups. This combination imparts specific chemical properties, such as increased stability and reactivity, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C8H15N3 |
|---|---|
Peso molecular |
153.22 g/mol |
Nombre IUPAC |
2-(1-propan-2-ylpyrazol-4-yl)ethanamine |
InChI |
InChI=1S/C8H15N3/c1-7(2)11-6-8(3-4-9)5-10-11/h5-7H,3-4,9H2,1-2H3 |
Clave InChI |
RKPWKCWNWRMFMS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C=C(C=N1)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



carbohydrazide](/img/structure/B13611391.png)






![2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-oxo-1,4-diazepan-1-yl)aceticacid](/img/structure/B13611428.png)


amine](/img/structure/B13611459.png)


